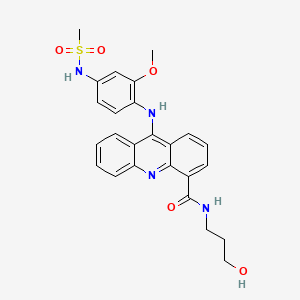
Heptanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl)ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl)ester is a complex organic compound with the molecular formula C34H48N2O6S2 It is known for its unique structure, which includes a heptanoic acid moiety linked to a dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl)ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of heptanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl)ester typically involves the reaction of heptanoic acid with a precursor containing the dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) group. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as distillation and chromatography, is common to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Heptanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl)ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the cleavage of the disulfide bond, forming thiols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in the formation of new ester derivatives.
科学的研究の応用
Heptanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl)ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of heptanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl)ester involves its interaction with molecular targets through its reactive functional groups. The disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. The ester groups can participate in hydrolysis reactions, releasing active intermediates that interact with biological molecules.
類似化合物との比較
Similar Compounds
Hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl)ester: Similar structure but with a hexanoic acid moiety instead of heptanoic acid.
Octanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl)ester: Contains an octanoic acid group, differing in chain length.
Uniqueness
Heptanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl)ester is unique due to its specific chain length and the presence of both ester and disulfide functional groups
特性
CAS番号 |
88848-51-5 |
|---|---|
分子式 |
C34H48N2O6S2 |
分子量 |
644.9 g/mol |
IUPAC名 |
3-[[2-[[2-(3-heptanoyloxypropylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]propyl heptanoate |
InChI |
InChI=1S/C34H48N2O6S2/c1-3-5-7-9-21-31(37)41-25-15-23-35-33(39)27-17-11-13-19-29(27)43-44-30-20-14-12-18-28(30)34(40)36-24-16-26-42-32(38)22-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-26H2,1-2H3,(H,35,39)(H,36,40) |
InChIキー |
GBRPQGVGUXTSPX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=O)OCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCOC(=O)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



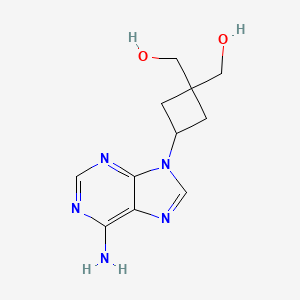

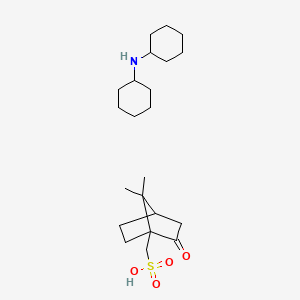
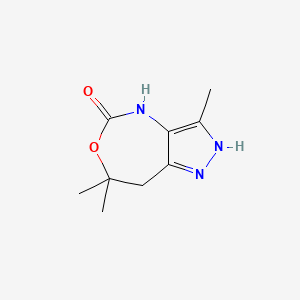
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794903.png)
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794909.png)

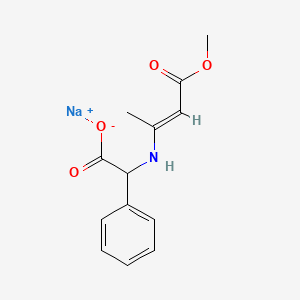
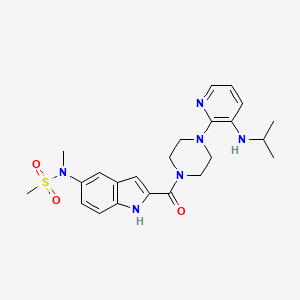
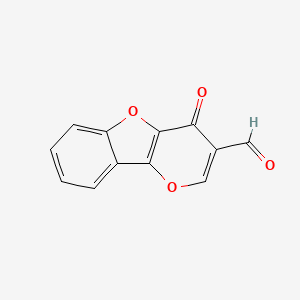
![5,11-Dimethyl-4,10-dihydro-3h-pyrido[3,4-b]carbazole](/img/structure/B12794947.png)

